molecular formula C18H18N2O4 B2715059 N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 886950-30-7

N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2715059
CAS No.: 886950-30-7
M. Wt: 326.352
InChI Key: VWFREEVOVBJZQL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group and an isoquinolinyl group linked through an acetamide bridge, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone core.

    Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

    Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage through amidation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxy]acetamide
  • N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
  • N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)oxy]acetamide

Uniqueness

N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is unique due to its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-13-5-2-4-12(10-13)20-17(21)11-24-16-7-3-6-15-14(16)8-9-19-18(15)22/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFREEVOVBJZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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